molecular formula C21H23NO3 B7908181 (E)-Olopatadine

(E)-Olopatadine

Cat. No.: B7908181
M. Wt: 337.4 g/mol
InChI Key: JBIMVDZLSHOPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Olopatadine is a selective histamine H1 receptor antagonist, commonly used as an antihistamine to treat allergic conditions such as allergic rhinitis and conjunctivitis. It is known for its efficacy in reducing symptoms like itching, redness, and swelling by inhibiting the action of histamine, a substance in the body that causes allergic symptoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Olopatadine typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a suitable aromatic aldehyde with a Grignard reagent to form an intermediate alcohol.

    Cyclization: The intermediate undergoes cyclization in the presence of a strong acid to form a cyclic compound.

    Formation of this compound:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification.

Chemical Reactions Analysis

Types of Reactions: (E)-Olopatadine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-Olopatadine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of histamine H1 receptor antagonists.

    Biology: Researchers use it to understand the mechanisms of allergic reactions and the role of histamine in the body.

    Medicine: It is extensively studied for its therapeutic effects in treating allergic conditions.

    Industry: It is used in the formulation of various pharmaceutical products aimed at treating allergies.

Mechanism of Action

(E)-Olopatadine exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine. This prevents the cascade of events that lead to allergic symptoms. The molecular targets include the histamine H1 receptors located on the surface of various cells, including those in the respiratory tract and eyes. The pathways involved include the inhibition of histamine-induced signaling pathways that lead to inflammation and allergic responses.

Comparison with Similar Compounds

    Cetirizine: Another histamine H1 receptor antagonist used to treat allergies.

    Loratadine: A non-sedating antihistamine with similar uses.

    Fexofenadine: Known for its minimal sedative effects and used to treat allergic symptoms.

Uniqueness of (E)-Olopatadine: this compound is unique due to its high selectivity for histamine H1 receptors and its dual action as both an antihistamine and a mast cell stabilizer. This dual action makes it particularly effective in reducing allergic symptoms with minimal side effects.

Properties

IUPAC Name

2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIMVDZLSHOPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In this Example, 2.2 g of 11-(3-dimethylaminopropylidene)-2-(2-hydroxyethyl)-6,11-dihydrodibenz[b,e]oxepin is dissolved in 100 ml of acetone. The Jones reagent is added to the solution until the reaction solution shows an orange color and the mixture is stirred at room temperature for one hour. Sodium bicarbonate is added thereto and an inorganic substance is removed by filtration. The solvent of the filtrate is distilled away under reduced pressure to obtain the desired product. The physicochemical properties of the product coincide with those of the product obtained in Example 35.
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-Olopatadine
Reactant of Route 2
(E)-Olopatadine
Reactant of Route 3
(E)-Olopatadine
Reactant of Route 4
(E)-Olopatadine
Reactant of Route 5
(E)-Olopatadine
Reactant of Route 6
(E)-Olopatadine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.